molecular formula C22H26O6 B14714661 Benzoic acid;2,5-dimethylhex-3-yne-2,5-diol CAS No. 10596-74-4

Benzoic acid;2,5-dimethylhex-3-yne-2,5-diol

Cat. No.: B14714661
CAS No.: 10596-74-4
M. Wt: 386.4 g/mol
InChI Key: XWBILRHYHRAYTI-UHFFFAOYSA-N
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Description

Benzoic acid;2,5-dimethylhex-3-yne-2,5-diol is a chemical compound that combines the properties of benzoic acid and 2,5-dimethylhex-3-yne-2,5-diol Benzoic acid is a simple aromatic carboxylic acid, while 2,5-dimethylhex-3-yne-2,5-diol is an alkyne with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethylhex-3-yne-2,5-diol typically involves the addition of acetone to acetylene . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CH3COCH3+HC≡CHHOCH2C(CH3)2C≡CC(CH3)2OH\text{CH}_3\text{COCH}_3 + \text{HC≡CH} \rightarrow \text{HOCH}_2\text{C(CH}_3\text{)}_2\text{C≡C}\text{C(CH}_3\text{)}_2\text{OH} CH3​COCH3​+HC≡CH→HOCH2​C(CH3​)2​C≡CC(CH3​)2​OH

For the preparation of benzoic acid;2,5-dimethylhex-3-yne-2,5-diol, the synthesized 2,5-dimethylhex-3-yne-2,5-diol is reacted with benzoic acid under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same basic principles as the laboratory methods but optimized for efficiency and yield. This includes the use of catalysts, temperature control, and purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in 2,5-dimethylhex-3-yne-2,5-diol can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of nitrobenzoic acid, sulfonic acid derivatives, and halogenated benzoic acids.

Scientific Research Applications

Benzoic acid;2,5-dimethylhex-3-yne-2,5-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid;2,5-dimethylhex-3-yne-2,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the alkyne group can participate in reactions with nucleophiles. The aromatic ring of benzoic acid can undergo electrophilic substitution, affecting its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylhex-3-yne-2,5-diol: Similar structure but lacks the benzoic acid moiety.

    Benzoic Acid: Simple aromatic carboxylic acid without the alkyne and diol functionalities.

    Tetramethylbutynediol: Another alkyne diol with similar properties but different molecular structure.

Uniqueness

Benzoic acid;2,5-dimethylhex-3-yne-2,5-diol is unique due to the combination of an aromatic carboxylic acid with an alkyne diol

Properties

CAS No.

10596-74-4

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

benzoic acid;2,5-dimethylhex-3-yne-2,5-diol

InChI

InChI=1S/C8H14O2.2C7H6O2/c1-7(2,9)5-6-8(3,4)10;2*8-7(9)6-4-2-1-3-5-6/h9-10H,1-4H3;2*1-5H,(H,8,9)

InChI Key

XWBILRHYHRAYTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC(C)(C)O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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